molecular formula C7H3Cl2NO2S B2804903 4-Chloro-3-cyanobenzenesulfonyl chloride CAS No. 56044-25-8

4-Chloro-3-cyanobenzenesulfonyl chloride

Cat. No. B2804903
CAS RN: 56044-25-8
M. Wt: 236.07
InChI Key: SOQHHZHDKJUUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-cyanobenzenesulfonyl chloride is an organic compound with the molecular formula C7H3Cl2NO2S and a molecular weight of 236.08 . It is used in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a sulfonyl chloride group, a chlorine atom, and a cyano group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

  • Antimicrobial Properties in Cotton Fabrics :A study by Son et al. (2006) demonstrated the use of 4-aminobenzenesulfonic acid–chloro–triazine adduct for imparting antimicrobial properties to cotton fabrics. This approach enhanced the fabric's ability to exhaust cationic compounds, showing higher antimicrobial activity compared to untreated fabric (Son et al., 2006).

  • Synthesis of Pesticide Intermediates :Research by Du et al. (2005) highlighted the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a valuable intermediate in the production of certain pesticides (Du et al., 2005).

  • Increasing Detection Responses of Estrogens in Liquid Chromatography–Mass Spectrometry (LC-MS) :A study by Higashi et al. (2006) used 4-nitrobenzenesulfonyl chloride as a reagent to increase detection responses of estrogens in LC-MS, proving effective for diagnosis of fetoplacental function (Higashi et al., 2006).

  • Application in Solid-Phase Synthesis :Fülöpová and Soural (2015) discussed the use of polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, as key intermediates in various chemical transformations (Fülöpová & Soural, 2015).

  • Solvolysis of Benzenesulfonyl Chlorides :Bentley et al. (2009) reported on the rate constants and product selectivities for solvolyses of benzenesulfonyl chloride and its derivatives in various aqueous mixtures, providing insights into reaction mechanisms (Bentley et al., 2009).

  • Formation of Chlorinated Aromatic Compounds in Dye Degradation :Yuan et al. (2011) studied the effects of chloride ion on the degradation of Acid Orange 7 by sulfate radical-based advanced oxidation processes, identifying the formation of chlorinated aromatic compounds (Yuan et al., 2011).

  • Green Synthesis of Reactive Dye Intermediates :A study by Zhong-xiu (2009) focused on a green synthesis method for 3-nitrobenzenesulfonyl chloride, an important intermediate in reactive dyes, which reduced environmental impact significantly (Chen Zhong-xiu, 2009).

  • Spectroscopic Studies in Bioactive Compounds :Nagarajan and Krishnakumar (2018) conducted vibrational spectroscopic studies on 4-Cyano-2-methoxybenzenesulfonyl Chloride, highlighting its presence in many biologically active compounds (Nagarajan & Krishnakumar, 2018).

  • Antibacterial Agents Synthesis :Research by Abbasi et al. (2015) explored the synthesis of N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, demonstrating potent antibacterial properties (Abbasi et al., 2015).

Safety and Hazards

4-Chloro-3-cyanobenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound .

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Chloro-3-cyanobenzenesulfonyl chloride is currently unavailable . These properties would influence the compound’s bioavailability and overall pharmacokinetics.

Result of Action

Given its use in proteomics research , it may induce changes in protein structure or function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature, as it is recommended to be stored at room temperature . Moreover, its reactivity may be influenced by the pH and the presence of other reactive species in the environment.

properties

IUPAC Name

4-chloro-3-cyanobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO2S/c8-7-2-1-6(13(9,11)12)3-5(7)4-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQHHZHDKJUUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56044-25-8
Record name 4-chloro-3-cyanobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.